molecular formula C10H11FN2O B2875461 N-(cyclopropylmethyl)-3-fluoroisonicotinamide CAS No. 1596007-96-3

N-(cyclopropylmethyl)-3-fluoroisonicotinamide

Cat. No.: B2875461
CAS No.: 1596007-96-3
M. Wt: 194.209
InChI Key: UIOWZZZUTLYFME-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-fluoroisonicotinamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclopropylmethyl group attached to a 3-fluoroisonicotinamide backbone, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-fluoroisonicotinamide typically involves the reaction of 3-fluoroisonicotinic acid with cyclopropylmethylamine. The process can be carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-fluoroisonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-(cyclopropylmethyl)-3-fluoroisonicotinamide: shares structural similarities with other fluoroisonicotinamide derivatives, such as:

Uniqueness

The presence of the 3-fluoro substituent in this compound imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other isonicotinamide derivatives and potentially more effective in certain applications .

Properties

IUPAC Name

N-(cyclopropylmethyl)-3-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-6-12-4-3-8(9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOWZZZUTLYFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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